N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
pyridin-3-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-12(10-3-1-4-14-7-10)18-8-11(9-18)17-13-15-5-2-6-16-13/h1-7,11H,8-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUEBSRDFPXLFPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine typically involves the formation of the azetidine ring followed by the introduction of the pyridine and pyrimidine moieties. One common method involves the reaction of pyridine-3-carboxylic acid with azetidine-3-amine under specific conditions to form the intermediate, which is then reacted with pyrimidine-2-amine to yield the final product. The reaction conditions often include the use of solvents such as toluene and catalysts like iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrimidine rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), iodine, tert-butyl hydroperoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications: It may be used in the synthesis of other complex molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme or activating a receptor.
Comparison with Similar Compounds
Structural Analogues and Modifications
N-{1-[6-(Trifluoromethyl)pyridine-3-carbonyl]azetidin-3-yl}pyrimidin-2-amine (BK85477)
- Structure : Differs by a 6-trifluoromethyl group on the pyridine ring.
- Molecular Weight : 323.27 g/mol (C₁₄H₁₂F₃N₅O) .
- This modification may target kinases with hydrophobic binding pockets.
- Commercial Availability : Priced at $402–$1,158 per mg (90% purity), indicating high demand for research use .
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I)
- Structure : Azetidine substituted with methanesulfonyl; pyrimidine has a 4-fluorophenyl group.
- Molecular Weight : 322.36 g/mol (C₁₄H₁₅FN₄O₂S) .
- Key Features : The sulfonyl group increases polarity (predicted LogP ~1.8), favoring solubility and interactions with polar enzyme active sites. The fluorophenyl moiety may enhance aromatic stacking in binding.
N-(Azetidin-3-yl)pyrimidin-2-amine Dihydrochloride
- Structure : Simplest analog lacking the pyridine carbonyl group.
- Molecular Weight : ~217.67 g/mol (base) .
- Role : A building block for synthesizing more complex azetidine-containing compounds. Priced lower ($5–$28/g for precursors), reflecting its utility in early-stage drug discovery .
Imatinib Intermediate: N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
- Structure : Pyrimidin-2-amine linked to a nitro-substituted aryl group.
- Synthetic Yield : 82% via copper-catalyzed N-arylation .
- Relevance : Highlights the importance of pyrimidin-2-amine in tyrosine kinase inhibitors (TKIs). The absence of azetidine in this compound reduces conformational rigidity but maintains kinase-binding capability.
Table 1: Comparative Physicochemical Properties
Biological Activity
N-[1-(pyridine-3-carbonyl)azetidin-3-yl]pyrimidin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic compounds. Its unique structure, which combines a pyridine ring with an azetidine moiety, positions it as a promising candidate for various biological activities, particularly in medicinal chemistry.
| Property | Details |
|---|---|
| Molecular Formula | C15H15N3O2 |
| Molecular Weight | 269.30 g/mol |
| IUPAC Name | [3-(2-methylpyridin-4-yl)oxyazetidin-1-yl]-pyridin-3-ylmethanone |
| InChI Key | HAXUDJPKJOEBCA-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Azetidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
- Acylation : The azetidine ring is acylated with pyridine-3-carbonyl chloride in the presence of a base like triethylamine.
- Final Coupling : Etherification with 2-methyl-4-hydroxypyridine using coupling reagents such as DCC and catalysts like DMAP.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound's structure allows for significant hydrogen bonding and π–π interactions, modulating the activity of these targets effectively.
Pharmacological Studies
Recent studies have highlighted several pharmacological activities associated with this compound:
- Antitumor Activity : Preliminary studies indicate potential antiproliferative effects against various cancer cell lines, particularly through inhibition of specific kinases involved in tumor growth.
- Neurotransmitter Receptor Interaction : The compound has shown promise in modulating neurotransmitter systems, which could be beneficial for treating central nervous system disorders.
Study 1: Antitumor Efficacy
A study evaluated the compound's efficacy against L1210 leukemia-bearing mice, showing significant prolongation of survival times when administered at optimal dosages. The results indicated an IC50 value in the low micromolar range, suggesting potent antitumor activity.
Study 2: Enzyme Inhibition
In vitro assays demonstrated that this compound inhibited ribonucleotide reductase activity with an IC50 value comparable to known inhibitors, reinforcing its potential as a therapeutic agent.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| This compound | Antitumor, Enzyme Inhibition | ~1.0 |
| 5-Amino derivatives of pyridine | Ribonucleotide Reductase Inhibitors | 1.0 - 1.4 |
| Pyrazolo[1,5-a]pyrimidine derivatives | Antiproliferative against cancer cells | Varies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
